molecular formula C15H13ClFNO B7541366 N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide

N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide

Cat. No. B7541366
M. Wt: 277.72 g/mol
InChI Key: WHNPXKGWLIBELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. This compound was first synthesized in the year 1996 by Abbott Laboratories. ABT-594 has been found to be a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is known to play a key role in modulating pain perception in the body.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide acts as an agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and is involved in the modulation of pain perception. Activation of this receptor leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are known to play a key role in pain modulation. N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to be highly selective for this receptor, which makes it a potent analgesic.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine, which is known to play a key role in the reward pathway in the brain. N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has also been found to increase the release of serotonin and norepinephrine, which are known to play a key role in pain modulation. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to have anti-inflammatory properties, which further enhances its analgesic effects.

Advantages and Limitations for Lab Experiments

N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has a number of advantages for lab experiments. It is highly selective for the α4β2 nicotinic acetylcholine receptor, which makes it a potent analgesic. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to be effective in reducing neuropathic pain, which is a type of chronic pain that is difficult to treat with conventional analgesics. However, there are also limitations to the use of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, the high potency of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide may make it difficult to accurately dose in lab experiments.

Future Directions

There are a number of future directions for research on N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide. One area of research is the development of novel analogs of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide that may have improved potency and selectivity for the α4β2 nicotinic acetylcholine receptor. Additionally, research is needed to better understand the mechanisms of action of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide and its effects on neurotransmitter release. Another area of research is the development of new delivery methods for N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide, such as transdermal patches, which may improve its efficacy and reduce side effects. Finally, research is needed to better understand the long-term effects of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide on the body and its potential for addiction.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 3-chlorophenethylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to reduce the ketone group, which leads to the formation of N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide. This synthesis method has been found to be efficient and yields high purity N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been extensively studied for its analgesic properties. It has been found to be effective in reducing pain in animal models of acute and chronic pain. N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has also been found to be effective in reducing neuropathic pain, which is a type of chronic pain that is difficult to treat with conventional analgesics. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide has been found to have anti-inflammatory properties, which further enhances its analgesic effects.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c16-13-3-1-2-11(10-13)8-9-18-15(19)12-4-6-14(17)7-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNPXKGWLIBELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide

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